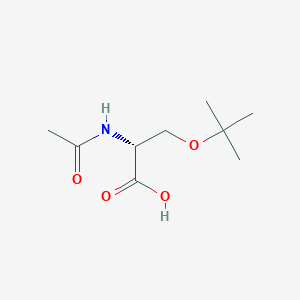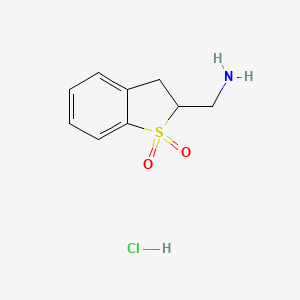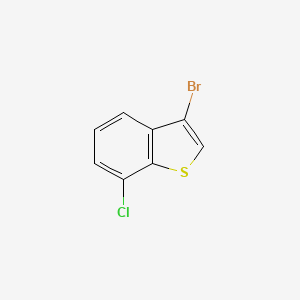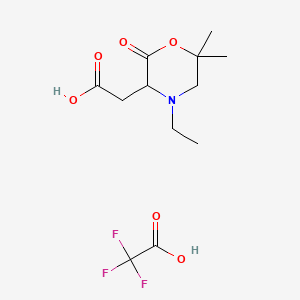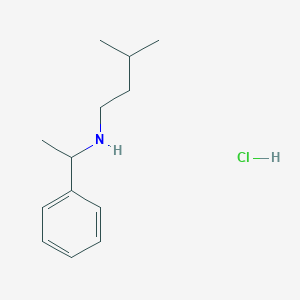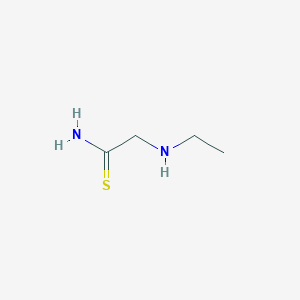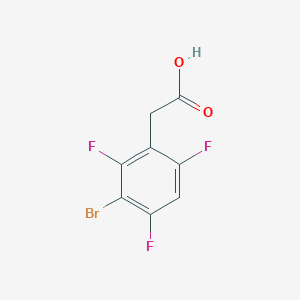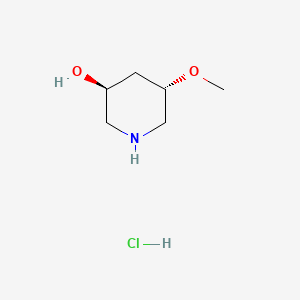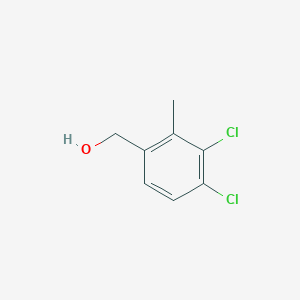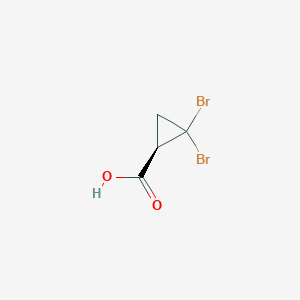
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid is a chiral compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Dibromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using dibromocarbene intermediates. One common method is the reaction of an alkene with bromoform (CHBr3) in the presence of a strong base such as potassium tert-butoxide (t-BuOK). The reaction proceeds via the formation of a dibromocarbene, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (1R)-2,2-Dibromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substitution reactions yield compounds such as 2-hydroxycyclopropane-1-carboxylic acid.
- Reduction reactions produce cyclopropane derivatives with varying degrees of saturation.
- Oxidation reactions result in carboxylates or other oxidized forms of the compound.
科学的研究の応用
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
作用機序
The mechanism of action of (1R)-2,2-Dibromocyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of bromine atoms and the cyclopropane ring contribute to its reactivity and binding affinity.
類似化合物との比較
2,2-Dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane-1-carboxylic acid: Lacks halogen substituents, making it less reactive.
2-Bromocyclopropane-1-carboxylic acid: Contains only one bromine atom, resulting in different reactivity and properties.
Uniqueness: (1R)-2,2-Dibromocyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of two bromine atoms, which enhance its reactivity and potential for stereoselective synthesis. Its distinct structural features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C4H4Br2O2 |
|---|---|
分子量 |
243.88 g/mol |
IUPAC名 |
(1R)-2,2-dibromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m1/s1 |
InChIキー |
ZZQWHIVRLNQEDZ-UWTATZPHSA-N |
異性体SMILES |
C1[C@@H](C1(Br)Br)C(=O)O |
正規SMILES |
C1C(C1(Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
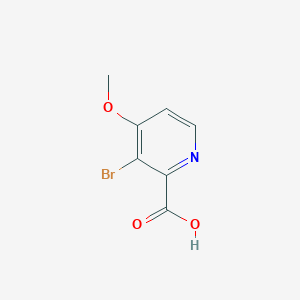
![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
